1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone
Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is an organic compound that features a biphenyl group and a pentafluorophenyl sulfanyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone typically involves the reaction of 1-[1,1’-Biphenyl]-4-yl-1-propanone with 2,3,4,5,6-pentafluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The biphenyl and pentafluorophenyl groups can engage in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorostyrene: A fluorinated monomer used in polymer chemistry.
Pentafluorobenzenethiol: A thiol compound with applications in surface chemistry and materials science.
2-(2,3,4,5,6-Pentafluorophenyl)-1H-benzo[d]imidazole: A fluorinated benzimidazole derivative used in optoelectronic applications.
Uniqueness: 1-[1,1’-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is unique due to the combination of its biphenyl and pentafluorophenyl sulfanyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F5OS/c22-16-17(23)19(25)21(20(26)18(16)24)28-11-10-15(27)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUHXOGFVJDWPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149208 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-08-4 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477320-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)thio]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701149208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,1'-BIPHENYL)-4-YL-3-((2,3,4,5,6-PENTAFLUOROPHENYL)THIO)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.